1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine
Description
1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine (5-membered saturated amine ring) linked to an azetidine (4-membered saturated amine ring) substituted with a 3,3,3-trifluoropropanesulfonyl group. This structure combines steric strain from the azetidine ring with the electron-withdrawing trifluoropropanesulfonyl moiety, which may enhance stability and influence reactivity.
Properties
IUPAC Name |
1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2S/c11-10(12,13)3-6-18(16,17)15-7-9(8-15)14-4-1-2-5-14/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLWFSYMFKPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and antiparasitic properties. The unique trifluoropropanesulfonyl group enhances its pharmacological profile, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound features a pyrrolidine ring linked to an azetidine moiety with a trifluoropropanesulfonyl substituent. This structure is critical for its biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds similar to this compound against Gram-negative bacteria, particularly Pseudomonas aeruginosa. These compounds are designed to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
- Case Study : A study identified pyrrolidine derivatives as effective inhibitors of PBP3 in P. aeruginosa, showcasing their potential to combat multidrug-resistant strains. This was achieved through a fluorescence assay that optimized the compound's structure for enhanced target inhibition and minimal cytotoxicity .
Antiparasitic Activity
Additionally, compounds featuring similar structural motifs have been evaluated for their antiparasitic effects. The trifluoropropanesulfonyl group may contribute to increased lipophilicity and membrane permeability, enhancing the compound's effectiveness against parasitic infections.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of bacterial growth at low concentrations. The following table summarizes key findings from various studies:
| Compound | Target Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 5.0 | Inhibition of PBP3 |
| Similar Pyrrolidine Derivative | Escherichia coli | 10.0 | Disruption of cell wall synthesis |
| Triazole Analog | Leishmania donovani | 15.0 | Inhibition of metabolic pathways |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrrolidine and azetidine rings significantly affect biological activity. For instance:
- Substituents : Adding electron-withdrawing groups like trifluoromethyl enhances antibacterial potency.
- Ring Size : Variations in ring size can alter binding affinity to PBPs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidine and azetidine derivatives, focusing on functional groups, molecular properties, and inferred applications.
Structural Analogues from Literature
Key Compounds Identified :
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (C₁₁H₁₂F₃NO): Features a trifluoromethylphenyl group attached to pyrrolidine, with a hydroxyl substituent. This compound’s polar hydroxyl group enhances solubility in polar solvents but reduces metabolic stability compared to sulfonyl-containing analogues .
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)-3,3-dimethylazetidin-2-one (C₁₈H₁₅ClF₃N₂O₂): Combines an azetidinone ring with trifluoromethyl and pyridinyl groups.
1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one hydrochloride: Contains a chlorophenyl group and a secondary amine, which may enhance ionic interactions in biological systems.
Functional Group Analysis
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Target Compound | Trifluoropropanesulfonyl, azetidine | ~296.29 | Enzyme inhibition, agrochemicals |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | Trifluoromethyl, hydroxyl | 247.22 | Pharmaceuticals, solubility probes |
| 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)-3,3-dimethylazetidin-2-one | Trifluoromethyl, pyridinyl, lactam | ~402.78 | Kinase inhibitors, herbicides |
Key Observations :
- Ring Strain: The azetidine ring in the target compound introduces higher ring strain compared to pyrrolidine or azetidinone derivatives, which may affect conformational flexibility and binding kinetics.
- Solubility : Sulfonyl groups generally reduce lipophilicity, suggesting the target compound may have lower cell membrane permeability than trifluoromethylphenyl analogues.
Research Findings and Hypotheses
- Synthetic Feasibility : Fluorinated sulfonyl groups, as seen in the target compound, are typically synthesized via sulfonylation of amines using sulfonyl chlorides. This route is well-established but may require careful optimization to avoid azetidine ring opening .
- Stability : The combination of a strained azetidine ring and a sulfonyl group may confer resistance to enzymatic degradation compared to hydroxyl- or amine-substituted analogues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
